molecular formula C22H24O4 B4552555 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

Cat. No.: B4552555
M. Wt: 352.4 g/mol
InChI Key: HILCJLHJSKSARE-UHFFFAOYSA-N
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Description

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Scientific Research Applications

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the condensation of a suitable phenol derivative with a β-ketoester, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin: The parent compound of chromen-2-ones, known for its anticoagulant properties.

    7-hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.

    4-methylumbelliferone: A methylated derivative with applications in fluorescence studies.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butyl-7-[(2-methoxyphenyl)methoxy]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4/c1-4-5-8-16-13-21(23)26-22-15(2)19(12-11-18(16)22)25-14-17-9-6-7-10-20(17)24-3/h6-7,9-13H,4-5,8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILCJLHJSKSARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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